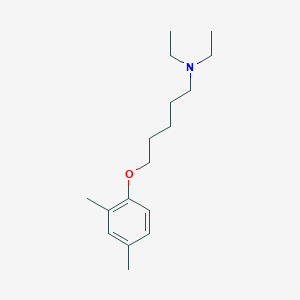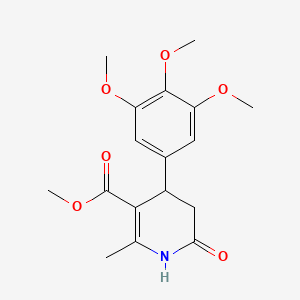![molecular formula C21H32N2 B5110634 N-[2-(1-cyclohexen-1-yl)ethyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B5110634.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-1-(2-phenylethyl)-4-piperidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1-cyclohexen-1-yl)ethyl]-1-(2-phenylethyl)-4-piperidinamine is a chemical compound that has been studied for its potential use in scientific research. It is a member of the piperidine family of compounds and has been shown to have a variety of biochemical and physiological effects. In We will also discuss future directions for research on this compound.
Wirkmechanismus
The mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-1-(2-phenylethyl)-4-piperidinamine involves the modulation of neurotransmitter release in the brain. This compound has been shown to increase the release of dopamine and norepinephrine, which are neurotransmitters that play a key role in regulating mood, motivation, and reward. By modulating the release of these neurotransmitters, this compound may have potential therapeutic benefits for various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter release, this compound has been shown to have a variety of other biochemical and physiological effects. These include the modulation of various signaling pathways in the brain, the regulation of gene expression, and the modulation of ion channels and receptors. These effects may contribute to the potential therapeutic benefits of this compound for various neurological and psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-[2-(1-cyclohexen-1-yl)ethyl]-1-(2-phenylethyl)-4-piperidinamine for lab experiments is its ability to modulate neurotransmitter release in the brain. This makes it a useful tool for studying the role of neurotransmitters in various neurological and psychiatric disorders. However, one limitation of this compound is its potential toxicity at high doses. Careful dosing and monitoring are required to ensure the safety of lab animals and researchers.
Zukünftige Richtungen
There are several future directions for research on N-[2-(1-cyclohexen-1-yl)ethyl]-1-(2-phenylethyl)-4-piperidinamine. One area of research is the development of new compounds based on this structure that may have improved therapeutic benefits or reduced toxicity. Another area of research is the investigation of the potential therapeutic benefits of this compound for various neurological and psychiatric disorders. Additionally, further studies are needed to better understand the mechanism of action of this compound and its effects on various signaling pathways and receptors in the brain.
Synthesemethoden
The synthesis method for N-[2-(1-cyclohexen-1-yl)ethyl]-1-(2-phenylethyl)-4-piperidinamine involves the reaction of 1-(2-phenylethyl)piperidin-4-ol with 1-bromo-2-cyclohexene in the presence of a base such as potassium carbonate. This reaction produces the desired compound in good yield and purity. The synthesis method has been optimized to minimize the formation of unwanted side products and to maximize the yield of the desired compound.
Wissenschaftliche Forschungsanwendungen
N-[2-(1-cyclohexen-1-yl)ethyl]-1-(2-phenylethyl)-4-piperidinamine has been studied for its potential use in scientific research. It has been shown to have a variety of biochemical and physiological effects, including the modulation of dopamine and norepinephrine release in the brain. This compound has been studied for its potential use in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and addiction.
Eigenschaften
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-(2-phenylethyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2/c1-3-7-19(8-4-1)11-15-22-21-13-17-23(18-14-21)16-12-20-9-5-2-6-10-20/h2,5-7,9-10,21-22H,1,3-4,8,11-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJUCPWZTNALIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-methylphenyl)-5-{[(3-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5110553.png)


![4-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5110586.png)
![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5110596.png)
![(4-{[(2-methyl-8-quinolinyl)oxy]methyl}phenyl)(phenyl)methanone](/img/structure/B5110603.png)
![2,7-bis[(2,6-dimethyl-4-morpholinyl)sulfonyl]-9H-fluoren-9-one oxime](/img/structure/B5110612.png)
![N-(3-methoxyphenyl)-5-methyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5110618.png)


![1-{[1-(4-methylbenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B5110632.png)
![butyl 4-[(2,6-dichlorobenzoyl)amino]benzoate](/img/structure/B5110639.png)
![ethyl 4,5-dimethyl-2-({[(4-nitrobenzoyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5110641.png)
![1-(3,4-dichlorophenyl)-2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanol dihydrochloride](/img/structure/B5110650.png)